![molecular formula C19H24Br2N4O6S B1216645 Dibrompropamidine isetionate CAS No. 614-87-9](/img/structure/B1216645.png)
Dibrompropamidine isetionate
Overview
Description
Dibrompropamidine isetionate , also known by other names such as Brolene Ointment , is a compound used in the treatment of minor eye and eyelid infections in both adults and children. It is available in the form of eyedrops and ointments. In the UK, you can find it under brand names like Brolene , Golden Eye , and Brulidine .
Molecular Structure Analysis
The molecular formula of Dibrompropamidine isetionate is C17H18Br2N4O2 · 2C2H6O4S , with a molecular weight of approximately 722.42 g/mol . The compound’s structure likely consists of bromine atoms, nitrogen, oxygen, and sulfur. To visualize its molecular structure, refer to chemical databases or research articles.
Scientific Research Applications
Ophthalmic Antiseptic
Dibrompropamidine isetionate: is widely used as an active ingredient in eyedrops and ointments for the treatment of minor eye and eyelid infections, such as conjunctivitis and blepharitis . Its antiseptic properties help in reducing the microbial load and preventing the spread of infection.
Disinfectant for Clinical Use
As an antiseptic, Dibrompropamidine isetionate is also employed to disinfect clinical surfaces and instruments. Its efficacy against a broad spectrum of microorganisms makes it a valuable asset in maintaining sterile conditions in medical facilities .
Wound Care
In the form of creams and ointments, Dibrompropamidine isetionate is applied to minor wounds, cuts, and burns to prevent bacterial infections. It aids in the healing process by keeping the affected area clean and germ-free .
Dermatological Applications
Due to its antimicrobial properties, Dibrompropamidine isetionate is used in dermatology to treat skin infections. It can be found in various dermatologic preparations aimed at treating conditions like impetigo and infected eczema .
Veterinary Medicine
This compound is not limited to human medicine; it finds applications in veterinary medicine as well. It is used to treat infections in animals, particularly those involving the skin and eyes, ensuring the health and well-being of pets and livestock .
Research on Drug Resistance
Dibrompropamidine isetionate: is a subject of research in the study of drug resistance. Scientists are investigating how bacteria and other pathogens develop resistance to antiseptics, which is crucial for developing new strategies to combat antimicrobial resistance .
Mechanism of Action
Target of Action
Dibrompropamidine isetionate is primarily used as an antiseptic . It is used in ointments and eyedrops to treat minor eye or eyelid infections, such as conjunctivitis and blepharitis . The primary targets of this compound are the harmful microorganisms that cause these infections .
Mode of Action
As an antiseptic, it is known to work by destroying harmful microorganisms or inhibiting their activity . This helps to prevent the spread of infection and aids in the healing process.
Biochemical Pathways
As an antiseptic, it likely disrupts essential processes in the microorganisms, leading to their destruction or inhibition .
Pharmacokinetics
It is known to be freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, in ether, in liquid paraffin, and in fixed oils . These properties may influence its bioavailability and effectiveness as a treatment.
Result of Action
The result of Dibrompropamidine isetionate’s action is the treatment of minor eye or eyelid infections . By destroying or inhibiting the activity of harmful microorganisms, it helps to reduce inflammation and irritation, promoting healing and recovery .
Action Environment
The action of Dibrompropamidine isetionate can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in aqueous environments . Additionally, factors such as the pH of the environment, the presence of other substances, and the specific characteristics of the infection site could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N4O2.2C2H6O4S/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;2*3-1-2-7(4,5)6/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*3H,1-2H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDASNWZZRLEAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Br2N4O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibrompropamidine isetionate | |
CAS RN |
614-87-9 | |
Record name | Dibromopropamidine isethionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibrompropamidine isetionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBROMPROPAMIDINE ISETHIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12Y597MO62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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